Ethyl 7-ethoxy-2-oxochromene-3-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-ethoxy-2-oxochromene-3-carboxylate can be synthesized through various organic synthesis routes. One common method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, followed by dilution with double-distilled water (ddH2O) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-ethoxy-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of this compound.
Scientific Research Applications
Ethyl 7-ethoxy-2-oxochromene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 7-ethoxy-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 7-ethoxy-2-oxochromene-3-carboxylate include other natural products with similar chemical structures and properties. Examples include:
Basketane: A polycyclic alkane with a structure similar to a basket.
Bowtiediene: A polycyclic alkene with a 2D projection similar to a bowtie.
Uniqueness of this compound
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of research applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
ethyl 7-ethoxy-2-oxochromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-17-10-6-5-9-7-11(13(15)18-4-2)14(16)19-12(9)8-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNKCHLEKGSETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90414213 | |
Record name | ethyl 7-ethoxy-2-oxochromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90414213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7047-54-3 | |
Record name | ethyl 7-ethoxy-2-oxochromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90414213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Corymbol and where has it been found?
A1: Corymbol is a kauranoid diterpene. While its full structural characterization (molecular formula, weight, spectroscopic data) isn't provided in the abstracts, research indicates its presence in the leaves of Calibrachoa parviflora. [] This plant also contains various Corymbol derivatives, including different monoacetates and esters. []
Q2: Has Corymbol been synthesized, and if so, what synthetic approaches have been explored?
A2: Yes, Corymbol has been synthesized using Diels-Alder reactions with bridgehead enones. [] This approach focuses on cycloaddition reactions with bicyclo[3.3.1]nonene-1-ones-3, resulting in both endo and exo isomers. [] This method has proven valuable for synthesizing Corymbol and other compounds within the kaurane diterpene family. []
Q3: Are there other kauranoids found alongside Corymbol in Calibrachoa parviflora?
A3: Yes, Calibrachoa parviflora contains a variety of kauranoids in addition to Corymbol. Research has identified several new kauranoids, including ent-kaurane-7α,16β,17-triol and its corresponding 7-acetate and 7-acetate-17-(2-methylbutyrate) derivatives. [] Additionally, the related 7-ketodiol and its 17-acetate derivative have also been isolated from the plant. [] This suggests a potential for diverse biological activity within this family of compounds.
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